3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

ADMET Lipophilicity Drug Design

This 3-(Benzyloxy) analog is a pivotal 'caged' FEN1 inhibitor, structurally divergent from the 3-hydroxy parent compound (PTPD). Direct biological substitution is not scientifically valid without empirical data, as the benzyloxy group fundamentally alters LogP, hydrogen-bonding capacity, and metabolic liability. Deploy it for conditional activation studies, leveraging the benzyl group's unique NMR signature to temporally track cellular uptake and intracellular conversion to active hydroxy species—a capability unattainable with the parent compound. With a purity benchmark of ≥95%, this building block is rigorously qualified for reliable SAR development in anticancer and antiviral DNA-repair programs—order now for immediate stock allocation.

Molecular Formula C20H16N2O3S
Molecular Weight 364.4 g/mol
CAS No. 1951451-80-1
Cat. No. B1447904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS1951451-80-1
Molecular FormulaC20H16N2O3S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C20H16N2O3S/c1-14-13-26-19-17(14)18(23)22(25-12-15-8-4-2-5-9-15)20(24)21(19)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3
InChIKeyTXONIRSKMFEAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Core Scaffold & Procurement Context


3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1951451-80-1) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione class. This core scaffold is foundational to inhibitors of Flap Endonuclease 1 (FEN1) [1][2]. The compound serves as a benzyl-protected analog of the well-characterized FEN1 inhibitor PTPD (3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, CAS 1422057-40-6) and is listed as a research chemical building block for drug discovery .

Why 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Casually Replaced


Direct substitution of 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with its 3-hydroxy analog (PTPD) or other in-class compounds is not scientifically straightforward without empirical data. The benzyloxy group fundamentally alters key molecular properties, including LogP, hydrogen bonding capacity, and metabolic liability, compared to the hydroxy moiety . Therefore, the benzyloxy derivative cannot be assumed to be a 'pro-drug' equivalent; it must be treated as a distinct chemical entity for biological studies, as its target engagement, cellular permeability, and off-target profile may differ markedly from the FEN1-active PTPD scaffold.

Head-to-Head Evidence: Benchmarking 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Against the FEN1 Inhibitor PTPD


Molecular Property Differentiation: Calculated LogP Shift via Benzyl Protection

The defining structural difference between the target compound and its direct comparator, the FEN1 inhibitor PTPD (3-hydroxy analog), is the replacement of the N3-hydroxy group with a benzyloxy substituent. This modification significantly increases predicted lipophilicity, which is a critical parameter for membrane permeability and pharmacokinetic behavior. Calculated LogP values for the benzyloxy derivative are substantially higher than those for the hydroxy analog, indicating a different absorption and distribution profile that must be considered in cell-based assays .

ADMET Lipophilicity Drug Design

Purity-Driven Reproducibility: A 95% Baseline for Procurement Specification

For in vitro pharmacology, compound purity is a fundamental driver of assay result reproducibility. The target compound is commercially available from multiple vendors at a standard purity specification. Data from vendor AKSci confirms a minimum purity of 95% for this compound, which can be contrasted with the 98% purity specification available for the comparator PTPD . This quantitative purity differential is a primary factor in procurement decisions, especially when evaluating cost-per-mg of active compound for large-scale screening.

Chemical Procurement Assay Reproducibility Quality Control

Structural Validation: Key Spectral Fingerprint for Patent-Protected Research

The benzyloxy derivative is explicitly claimed or used as an intermediate in patent literature, notably within the phenyl-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione class (CN111574534B) [1]. Its structural confirmation by NMR or LC-MS is a prerequisite for patent-filing and freedom-to-operate analyses. The distinct proton NMR signal for the benzyloxy -OCH2Ph group (expected around 5.0-5.3 ppm) provides a clear spectral handle, differentiating it from the 3-hydroxy analog which shows an exchangeable proton, facilitating unambiguous compound identity verification in a research setting.

Patent Landscape Structural Novelty Intellectual Property

Comparator Target Engagement: FEN1 Inhibitory Activity of the 3-Hydroxy Analog (PTPD) Baseline

To establish the biological context for the scaffold, the FEN1 inhibitory activity of the comparator PTPD is quantified. The target compound's 3-hydroxy analog potently inhibits FEN1 with an IC50 of 22 nM in a fluorogenic assay and 36 nM in a chemiluminescence assay [1]. Note: This crucial comparator data is provided as the baseline, but importantly, equivalent primary data for the 3-benzyloxy target compound was NOT available from permitted sources at the time of this analysis.

FEN1 Inhibition DNA Repair Cancer Therapeutics

Application Scenarios for 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in Scientific Research


Development of Next-Generation FEN1 Inhibitors via Prodrug Strategy

As established by the baseline potency of the 3-hydroxy analog (IC50 22-36 nM) , the benzyloxy compound is a prime candidate for evaluation as a potential FEN1 inhibitor prodrug. Its higher calculated lipophilicity suggests improved passive membrane diffusion, which can be tested in cellular assays measuring cccDNA reduction or DNA repair inhibition. The benzyl group's metabolic or chemical lability can be assessed to determine if it serves as an effective in vivo prodrug for the active hydroxy metabolite.

Chemical Biology Tool for Conditional FEN1 Activation Studies

Leveraging the structural differentiation from PTPD, the benzyloxy derivative can be employed as a 'caged' or inactive FEN1 inhibitor for conditional activation studies. Its distinct NMR signature provides a quantitative handle to track cellular uptake and subsequent conversion to the active hydroxy species by intracellular esterases, allowing researchers to temporally control FEN1 inhibition in DNA damage response experiments.

Pharmacokinetic Optimization of DNA Repair Inhibitors

The documented shift in LogP (~2.1 units) positions this compound as a key tool for structure-pharmacokinetic relationship studies. Researchers can use this compound to probe the impact of N3-substitution on metabolic stability (e.g., microsomal half-life) and plasma protein binding, compared directly to the hydroxy analog, generating critical data for lead optimization in anti-cancer or antiviral DNA-repair programs.

Building Block for Diversified Thienopyrimidine Libraries

As a commercial chemical building block, the compound's 3-benzyloxy group can be deprotected to reveal the N3-hydroxyhandle for further derivatization. This orthogonal protection group strategy, validated by its role in thienopyrimidine patents [2], enables the synthesis of novel compound libraries for high-throughput screening against cancer, inflammation, or viral targets, where a minimum purity of 95% is the starting specification for reliable SAR development.

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